2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene

Nucleophilic Aromatic Substitution Click Chemistry Fluorine Effects

Sourcing versatile dual-reactive building blocks for med chem is challenging. 2-Fluoro-4-(propargyloxy)nitrobenzene (CAS 211388-88-4) provides a solution: • Ortho-F enhances SNAr electrophilicity for rapid diversification. • Terminal alkyne for CuAAC click chemistry to build triazoles. • Class-level SAR indicates antimicrobial potential for hit-to-lead optimization. Rigorous QC ensures reliable supply.

Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
CAS No. 211388-88-4
Cat. No. B1398992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
CAS211388-88-4
Molecular FormulaC9H6FNO3
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC#CCOC1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H6FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h1,3-4,6H,5H2
InChIKeyDULPDVSIUFSIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene: Procurement & Baseline Data


2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (CAS 211388-88-4) is a nitroaromatic compound characterized by the molecular formula C₉H₆FNO₃ and a molecular weight of 195.15 g/mol . It belongs to the class of fluoronitrobenzene derivatives, featuring a 2-fluoro-4-nitrophenyl core substituted with a reactive propargyl (prop-2-yn-1-yl) ether moiety at the 4-position . This combination of an electron-deficient aromatic ring with a terminal alkyne handle makes it a versatile building block for further synthetic elaboration via nucleophilic aromatic substitution (SNAr) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1].

Why Generic Substitution Fails


In-class substitution of 2-fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene with analogs lacking the fluorine substituent, such as 1-nitro-4-(prop-2-yn-1-yloxy)benzene (CAS 17061-85-7), or with saturated alkyl ether derivatives fails to replicate the compound's distinct reactivity and biological profile. The presence of the ortho-fluorine atom significantly modulates the electron density of the aromatic ring, enhancing its electrophilicity and thereby increasing the rate of nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, class-level SAR studies on related fluorinated nitroaromatics demonstrate that fluorine incorporation consistently enhances antimicrobial potency compared to non-fluorinated counterparts, underscoring that the fluorine atom is not merely a passive substituent but a critical determinant of biological activity [2].

Quantitative Differentiation Evidence


Enhanced SNAr Reactivity vs. Non-Fluorinated Analog

The ortho-fluorine substituent in 2-fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene increases the electrophilicity of the aromatic ring relative to the non-fluorinated analog 1-nitro-4-(prop-2-yn-1-yloxy)benzene. This is a class-level inference based on established SNAr reactivity trends where fluorine acts as a strong electron-withdrawing group, accelerating nucleophilic attack at the para-nitro activated site. While direct kinetic data for this specific compound pair is absent, the principle is a cornerstone of SNAr reactivity [1].

Nucleophilic Aromatic Substitution Click Chemistry Fluorine Effects

Antimicrobial Potency vs. Non-Fluorinated Analog

Class-level SAR studies on structurally related halogenated β-nitrostyrenes demonstrate that fluorine substitution at the aromatic ring enhances antimicrobial activity. In a study comparing halogenated β-nitrostyrenes, fluorine-containing analogs exhibited significantly higher antimicrobial activity than their non-halogenated counterparts, with the enhancement attributed to the electron-withdrawing effect of fluorine [1]. While this specific compound was not directly tested, the presence of the fluorine atom on the nitroaromatic core is expected to confer a similar enhancement in antimicrobial potency compared to the non-fluorinated analog 1-nitro-4-(prop-2-yn-1-yloxy)benzene.

Antimicrobial Structure-Activity Relationship Fluorine Substitution

Commercial Availability and Purity

2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is commercially available from reputable vendors with a specified minimum purity of 95% . This ensures a baseline quality standard for procurement. In contrast, the non-fluorinated analog 1-nitro-4-(prop-2-yn-1-yloxy)benzene (CAS 17061-85-7) is also available, but its fluorine-substituted counterpart offers distinct chemical properties (enhanced reactivity) for specialized applications .

Procurement Purity Supply Chain

Key Application Scenarios


Click Chemistry for 1,2,3-Triazole Synthesis

The terminal alkyne group of 2-fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to generate 1,4-disubstituted 1,2,3-triazoles [1]. The ortho-fluorine atom enhances the electrophilicity of the aromatic ring, enabling facile SNAr reactions prior to or concurrent with the 'click' step, making it a versatile intermediate for the synthesis of complex molecular architectures in medicinal chemistry and materials science [2].

Synthesis of Fluorinated Antimicrobials

Based on class-level SAR evidence demonstrating enhanced antimicrobial activity of fluorinated nitroaromatics, 2-fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is a promising starting point for the development of novel antibacterial or antifungal compounds. The fluorine atom is expected to contribute to improved potency and potentially altered metabolic stability, making it a valuable building block for hit-to-lead optimization campaigns [3].

SNAr Platform

The combination of an ortho-fluorine and para-nitro group activates the aromatic ring for SNAr reactions. This allows for the selective displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols) under mild conditions, providing access to a wide range of diversely substituted nitrobenzene derivatives. The propargyl ether moiety remains intact during these transformations, offering an orthogonal reactive handle for subsequent 'click' chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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